molecular formula C16H25NO B584993 rac Deoxy-O-desmethyl Venlafaxine-d6 CAS No. 1346600-06-3

rac Deoxy-O-desmethyl Venlafaxine-d6

Cat. No.: B584993
CAS No.: 1346600-06-3
M. Wt: 253.419
InChI Key: BKCFZQQZVCEESN-WFGJKAKNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

rac Deoxy-O-desmethyl Venlafaxine-d6: is a deuterated analog of rac Deoxy-O-desmethyl Venlafaxine, a derivative of Venlafaxine. Venlafaxine is a well-known antidepressant belonging to the serotonin-norepinephrine reuptake inhibitor (SNRI) class. The deuterated version, this compound, is used primarily in research settings to study the pharmacokinetics and metabolic pathways of Venlafaxine and its derivatives .

Preparation Methods

The synthesis of rac Deoxy-O-desmethyl Venlafaxine-d6 involves multiple steps, starting from the appropriate cyclohexyl and phenol derivatives. The key steps include:

Chemical Reactions Analysis

rac Deoxy-O-desmethyl Venlafaxine-d6 undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various metabolites. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reduction reactions can convert the compound back to its parent form or other derivatives. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the phenol group.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

rac Deoxy-O-desmethyl Venlafaxine-d6 is used extensively in scientific research, particularly in the following areas:

Mechanism of Action

The mechanism of action of rac Deoxy-O-desmethyl Venlafaxine-d6 is similar to that of Venlafaxine. It primarily acts by inhibiting the reuptake of serotonin and norepinephrine, thereby increasing the levels of these neurotransmitters in the brain. This action helps alleviate symptoms of depression and anxiety. The molecular targets include the serotonin transporter (SERT) and the norepinephrine transporter (NET) .

Comparison with Similar Compounds

rac Deoxy-O-desmethyl Venlafaxine-d6 can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its deuterated nature, which provides advantages in pharmacokinetic studies due to the kinetic isotope effect, leading to more stable and predictable metabolic profiles.

Properties

IUPAC Name

4-[2-[bis(trideuteriomethyl)amino]-1-cyclohexylethyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO/c1-17(2)12-16(13-6-4-3-5-7-13)14-8-10-15(18)11-9-14/h8-11,13,16,18H,3-7,12H2,1-2H3/i1D3,2D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKCFZQQZVCEESN-WFGJKAKNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC(C1CCCCC1)C2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N(CC(C1CCCCC1)C2=CC=C(C=C2)O)C([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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